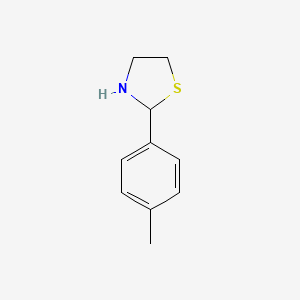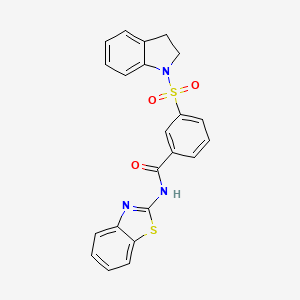
2-(对甲苯基)噻唑烷
描述
2-(4-methylphenyl)thiazolidine is a member of toluenes.
科学研究应用
合成与生物学应用
噻唑烷基团,包括2-(对甲苯基)噻唑烷,在有机合成和药物化学之间起着桥梁作用,促使研究人员探索新的候选药物 . 它们是存在于多种天然和生物活性化合物中的有趣杂环五元结构 . 硫的存在增强了它们的药理特性,使其在合成有价值的有机组合物中发挥作用 .
抗癌特性
噻唑烷衍生物,包括2-(对甲苯基)噻唑烷,已在抗癌治疗中显示出潜力 . 它们的多样生物学反应使其在药物化学领域备受推崇 .
抗惊厥特性
噻唑烷衍生物也表现出抗惊厥特性 . 这使其成为开发新型抗惊厥药物的潜在候选者 .
抗菌特性
2-(对甲苯基)噻唑烷已被仔细研究其抗菌活性 . 这使其成为开发新型抗菌剂的潜在候选者 .
抗炎和神经保护特性
噻唑烷衍生物表现出抗炎和神经保护特性 . 这表明其在治疗炎症性疾病和神经系统疾病方面具有潜在应用 .
抗氧化活性
噻唑烷衍生物表现出抗氧化活性 . 这表明其在预防和治疗与氧化应激相关的疾病方面具有潜在应用 .
生物偶联应用
噻唑烷在中性pH下快速形成动力学以及形成的杂环的高稳定性表明,这种反应对于无催化剂的生物偶联应用非常有利 . 这种类型的生物正交反应为以高效和生物相容的方式偶联生物分子提供了巨大潜力 .
肽偶联
噻唑烷偶联化学已被用于肽偶联 . 1,2-氨基硫醇与醛反应形成噻唑烷是一种有趣的生物偶联反应,但研究不足 . 该反应已用于抗体-药物偶联物,作为N端半胱氨酸的保护基团,以及用于开发环状肽 .
作用机制
Target of Action
The primary targets of 2-(p-Tolyl)thiazolidine are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a process that is considered an interesting bioconjugation reaction .
Mode of Action
2-(p-Tolyl)thiazolidine interacts with its targets through a condensation reaction . This reaction involves the coupling of 1,2-aminothiols and aldehydes to form thiazolidine . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
The biochemical pathways affected by 2-(p-Tolyl)thiazolidine are primarily those involving proteins with N-terminal cysteine . The formation of thiazolidine can lead to the development of antibody-drug conjugates, protection for N-terminal cysteines, and the development of cyclic peptides . .
Pharmacokinetics
It’s known that the compound exhibits fast reaction kinetics and remains stable under physiological conditions This suggests that the compound may have good bioavailability
Result of Action
The primary result of the action of 2-(p-Tolyl)thiazolidine is the formation of thiazolidine . The formation of thiazolidine offers potential for the coupling of biomolecules, which can be beneficial in various biomedical applications .
Action Environment
The action of 2-(p-Tolyl)thiazolidine is influenced by the physiological environment . The compound exhibits fast reaction kinetics and remains stable under physiological conditions .
生化分析
Biochemical Properties
2-(4-Methylphenyl)thiazolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to interact with DNA gyrase, an essential enzyme in DNA replication and transcription . The interaction between 2-(4-Methylphenyl)thiazolidine and DNA gyrase can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as antioxidant enzymes, thereby modulating cellular redox balance .
Cellular Effects
2-(4-Methylphenyl)thiazolidine exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to affect the expression of genes involved in inflammation and oxidative stress . By modulating these pathways, 2-(4-Methylphenyl)thiazolidine can potentially reduce inflammation and oxidative damage in cells. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylphenyl)thiazolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, such as the active site of DNA gyrase, leading to enzyme inhibition . Additionally, 2-(4-Methylphenyl)thiazolidine may activate or inhibit other enzymes involved in cellular processes, such as antioxidant enzymes, by binding to their regulatory sites . These interactions can result in changes in gene expression, ultimately affecting cellular function and response to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)thiazolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can degrade over time, leading to a decrease in their biological activity Long-term studies in in vitro and in vivo settings are necessary to determine the stability and sustained effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)thiazolidine can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage range for therapeutic applications of 2-(4-Methylphenyl)thiazolidine in animal models.
Metabolic Pathways
2-(4-Methylphenyl)thiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound may interact with enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, 2-(4-Methylphenyl)thiazolidine can influence the cellular redox balance and protect cells from oxidative damage. Additionally, this compound may affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)thiazolidine within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2-(4-Methylphenyl)thiazolidine can localize to specific compartments or organelles, where it exerts its effects on cellular processes . The localization and accumulation of this compound within cells are critical factors that determine its efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)thiazolidine can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, 2-(4-Methylphenyl)thiazolidine may localize to the mitochondria, where it can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKGQUAQKCOAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902638 | |
| Record name | NoName_3177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67086-82-2 | |
| Record name | Thiazolidine, 2-(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2-(4-Methylphenyl)thiazolidine derivatives can be obtained from X-ray crystallography?
A1: X-ray crystallography provides a detailed three-dimensional structure of molecules within a crystal lattice. In the case of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid, a derivative of 2-(4-Methylphenyl)thiazolidine, the study [] likely elucidated key structural features such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)
![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)
![2-[2-(1-Naphthalenyloxy)ethylthio]pyrimidine](/img/structure/B1224538.png)
![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)

![1-(3,4-Dichlorophenyl)sulfonyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)thio]-4-nitrophenyl]piperazine](/img/structure/B1224552.png)
![2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224555.png)

![5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1224557.png)
